molecular formula C18H13BrClNO B1372847 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-80-5

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1372847
CAS No.: 1160262-80-5
M. Wt: 374.7 g/mol
InChI Key: FBKMJCZHWHWKJY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride (CAS: sc-320679) is a halogenated quinoline derivative characterized by a bromine atom at the para position of the phenyl ring attached to the quinoline core. The quinoline backbone is substituted with methyl groups at the 6- and 8-positions and a reactive carbonyl chloride group at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the formation of amides or esters via nucleophilic acyl substitution. Its molecular formula is C₁₈H₁₃BrClNO, with a molar mass of 382.66 g/mol.

Properties

IUPAC Name

2-(4-bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO/c1-10-7-11(2)17-14(8-10)15(18(20)22)9-16(21-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKMJCZHWHWKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188020
Record name 2-(4-Bromophenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160262-80-5
Record name 2-(4-Bromophenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160262-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid

  • The quinoline-4-carboxylic acid derivative is synthesized via the Pfitzinger reaction , which involves the condensation of isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions.
  • The reaction yields the quinoline ring system substituted with a 4-bromophenyl group at position 2 and methyl groups at positions 6 and 8.
  • This step is crucial as it sets the core structure for subsequent functionalization.

Esterification to Ethyl 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylate

  • The acid is then esterified by refluxing in absolute ethanol with catalytic amounts of concentrated sulfuric acid.
  • This step facilitates purification and prepares the molecule for hydrazide formation.

Formation of 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbohydrazide

  • The ester is treated with hydrazine hydrate in boiling ethanol under reflux conditions.
  • This reaction converts the ester group into a hydrazide, which is a key intermediate for further transformations.

Conversion to this compound

  • The final step involves converting the carboxylic acid or hydrazide intermediate into the carbonyl chloride .
  • This is typically achieved by treating the acid or acid derivative with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under controlled conditions.
  • The reaction proceeds via nucleophilic substitution of the hydroxyl group of the carboxylic acid with chloride, yielding the acid chloride functional group.
  • The presence of bromine and methyl substituents influences the reactivity and stability of the intermediate and final products.

Reaction Conditions and Analytical Confirmation

Step Reactants & Reagents Conditions Product Analytical Techniques
1 Isatin + 4-bromoacetophenone Reflux in ethanol, basic conditions 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid IR, ¹H NMR, ¹³C NMR, MS
2 Acid + Ethanol + H₂SO₄ (catalytic) Reflux for 12 h Ethyl ester derivative IR (C=O stretch ~1716 cm⁻¹), NMR
3 Ester + Hydrazine hydrate Reflux in ethanol, 7 h Carbohydrazide intermediate IR (NH₂ and NH bands), NMR
4 Acid or hydrazide + SOCl₂ or oxalyl chloride Room temp or reflux, inert atmosphere This compound IR (acid chloride C=O ~1800 cm⁻¹), NMR, MS

Research Findings and Notes

  • The Pfitzinger reaction is a classical and reliable method for constructing quinoline-4-carboxylic acids with various substitutions, including bromophenyl and methyl groups, providing structural diversity.
  • Esterification under acidic conditions improves yield and purity of intermediates.
  • Hydrazide formation is a common intermediate step in quinoline derivative syntheses, facilitating further functional group transformations.
  • Conversion to acid chloride is a standard procedure using chlorinating agents like thionyl chloride, which must be carefully controlled to avoid side reactions.
  • Spectroscopic data such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry confirm the structure and purity at each step.
  • The bromine substituent at the para-position (4-position) on the phenyl ring enhances the electrophilic character of the molecule, influencing reactivity in subsequent synthetic or biological applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Purpose Notes
Quinoline acid synthesis Isatin, 4-bromoacetophenone, base Reflux ethanol, basic Build quinoline core with bromophenyl Classical Pfitzinger reaction
Esterification Concentrated H₂SO₄, ethanol Reflux 12 h Convert acid to ester Facilitates purification
Hydrazide formation Hydrazine hydrate Reflux ethanol, 7 h Intermediate for further reactions Enables formation of hydrazones
Acid chloride formation Thionyl chloride or oxalyl chloride Room temp or reflux Convert acid/hydrazide to acid chloride Generates reactive acyl chloride

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming amides, esters, and thioesters. Key reactions include:

Reaction Type Reagents/Conditions Products Yield Key Observations
AmidationPrimary/Secondary amines, HBTU, DMF, 23°C2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxamides5–93% Steric hindrance from dimethyl groups affects yields; aromatic amines show lower reactivity.
EsterificationAlcohols, TEA, DMF, 80°CCorresponding esters (e.g., methyl, ethyl derivatives)66–93% Methanol and ethanol react efficiently; bulky alcohols require prolonged heating.
Thioester FormationThiols, base catalysisThioester derivatives40–75% Less studied due to stability issues; requires inert atmosphere.
  • Mechanistic Insight : The reaction proceeds via a two-step mechanism: nucleophilic attack at the carbonyl carbon followed by chloride elimination. The electron-deficient quinoline core enhances electrophilicity at the carbonyl group.

Cross-Coupling Reactions

The bromophenyl substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Reaction Type Catalyst/Reagents Products Yield Applications
Suzuki CouplingPd(PPh₃)₄, arylboronic acids, DMFBiarylquinoline derivatives70–86% Used to introduce aryl groups for drug discovery.
Heck ReactionPd(OAc)₂, alkenes, NEt₃Alkenyl-substituted quinolines55–78%Modifies electronic properties for material science.
  • Key Limitation : Steric hindrance from the dimethyl groups reduces reactivity in bulky coupling partners.

Hydrolysis Reactions

Controlled hydrolysis converts the carbonyl chloride to a carboxylic acid:

  • Conditions : Aqueous NaOH (50%), 100°C, 2.5 h .

  • Product : 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid (Yield: 97%) .

  • Application : Serves as an intermediate for further functionalization (e.g., peptide coupling) .

Reduction Reactions

The carbonyl group can be reduced to a hydroxymethyl group:

  • Reagents : LiAlH₄ (anhydrous THF, 0°C to reflux).

  • Product : 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-methanol (Yield: 60–70%).

  • Challenges : Over-reduction of the quinoline ring is avoided by strict temperature control.

Electrophilic Aromatic Substitution

The quinoline core undergoes halogenation and nitration at specific positions:

Reaction Reagents Position Yield Notes
BrominationBr₂, FeBr₃, DCMC-545%Dimethyl groups direct electrophiles to C-5 position.
NitrationHNO₃, H₂SO₄, 0°CC-338%Limited by competing decomposition at higher temps.

Stability and Handling

  • Storage : Stable under inert gas at −20°C; hydrolyzes in moist air .

  • Hazards : Irritant (skin/eyes); requires PPE and anhydrous conditions during reactions .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and reductions makes it invaluable in synthetic chemistry and pharmaceutical research. Experimental yields and mechanistic insights highlight the balance between reactivity and steric effects imposed by its substituents.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceutical Agents
This compound serves as a precursor for synthesizing various pharmaceutical agents. Its derivatives have shown potential in several therapeutic areas:

  • Anticancer Agents : Research indicates that quinoline derivatives can inhibit cancer cell growth. For instance, studies have demonstrated that compounds derived from this structure exhibit anti-proliferative properties against various cancer cell lines through mechanisms like enzyme inhibition and receptor antagonism.
  • Antiviral and Antimicrobial Agents : The structural features of 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride suggest potential interactions with viral proteins or bacterial enzymes. This makes it a candidate for developing antiviral and antimicrobial drugs.

Table 1: Summary of Medicinal Applications

Application TypeDescriptionExample Studies
AnticancerInhibits cancer cell growth through enzyme inhibition[Study on COX inhibition]
AntiviralInteracts with viral proteins[Research on viral replication]
AntimicrobialTargets bacterial enzymes[Evaluation of antibacterial activity]

Biological Studies

Enzyme Inhibition and Receptor Binding
The compound is utilized in biological research to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It may act as an inhibitor of specific enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes relevant in inflammatory responses.

Material Science

Development of Organic Semiconductors
this compound is also applied in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for these applications.

Chemical Synthesis

Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its versatility allows chemists to create a wide range of derivatives with diverse properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to active sites or receptor domains, thereby blocking the biological activity of the target molecule. The molecular targets and pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(4-bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride are best contextualized by comparing it to analogous quinoline-4-carbonyl chloride derivatives. Key differences arise from variations in the substituents on the phenyl ring and quinoline core, which influence reactivity, stability, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Commercial Availability (Price for 100 mg)
This compound Br C₁₈H₁₃BrClNO 382.66 High reactivity in cross-coupling; intermediate in drug synthesis $150.00 (in stock, SCBT)
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride OCH₃ C₁₉H₁₆ClNO₂ 325.79 Electron-donating methoxy group reduces electrophilicity; lower reactivity Discontinued
2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride OCH₂CH(CH₂)₂ C₂₂H₂₂ClNO₂ 367.87 Increased lipophilicity; irritant (Hazard Class: IRRITANT) Discontinued
2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride OCH₂CH₃ (meta) C₂₀H₁₈ClNO₂ 347.81 Meta-substitution alters steric/electronic profile; niche applications $150.00 (SCBT)
2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride C₄H₉ C₂₂H₂₂ClNO 363.87 Alkyl chain enhances hydrophobicity; used in material science 95% purity (Combi-Blocks)

Key Comparative Insights:

Reactivity :

  • The bromophenyl derivative exhibits higher electrophilicity at the carbonyl chloride group compared to methoxy- or isobutoxy-substituted analogs due to the electron-withdrawing nature of bromine. This enhances its reactivity in nucleophilic substitutions .
  • Methoxy and isobutoxy groups (electron-donating) reduce electrophilicity, making these compounds less reactive toward nucleophiles like amines or alcohols .

Lipophilicity and Solubility :

  • The isobutoxy and butylphenyl variants (logP ~4–5) are significantly more lipophilic than the bromophenyl derivative (logP ~3.5), impacting their solubility in polar solvents and bioavailability in drug design .
  • The methoxy derivative’s lower molar mass (325.79 g/mol) suggests better aqueous solubility compared to bromo- or alkyl-substituted analogs .

Synthetic Utility: The bromophenyl compound’s bromine atom enables participation in palladium-catalyzed cross-coupling reactions, a feature absent in non-halogenated analogs . Alkylphenyl derivatives (e.g., butylphenyl) are preferred in materials science for constructing hydrophobic frameworks .

Stability and Hazard Profile :

  • The isobutoxy variant is classified as an irritant, while hazard data for the bromophenyl compound remains unspecified. Bromine’s atomic size may contribute to steric hindrance, though para substitution minimizes this effect .

Commercial Viability :

  • The bromophenyl and ethoxyphenyl derivatives are commercially available (SCBT), whereas methoxy and isobutoxy analogs are discontinued, reflecting demand trends in synthetic chemistry .

Biological Activity

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₃BrClN₁O
  • Molecular Weight : 374.659 g/mol

The structure features a quinoline core with a bromophenyl group and a carbonyl chloride moiety, which may contribute to its biological interactions.

Medicinal Chemistry Applications

This compound serves as a building block for synthesizing various pharmaceutical agents. Its derivatives have shown potential as:

  • Anticancer Agents : Compounds derived from this structure have been evaluated for their anti-proliferative properties against various cancer cell lines. For instance, studies indicate that quinoline derivatives can inhibit cancer cell growth through mechanisms such as enzyme inhibition and receptor antagonism .
  • Antiviral and Antimicrobial Agents : The compound's structural features suggest it may interact with viral proteins or bacterial enzymes, making it a candidate for developing antiviral and antimicrobial drugs.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, some quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are relevant in inflammatory responses .
  • Receptor Binding : Its ability to bind to various receptors can block or modulate their activity, impacting cellular signaling pathways relevant to diseases such as cancer and inflammation .

Case Studies

  • Anticancer Activity : A study evaluated several quinoline derivatives for their cytotoxic effects against breast cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant anti-cancer activity, suggesting that this compound could be similarly effective .
  • Anti-inflammatory Properties : Research on related quinoline derivatives demonstrated their ability to inhibit nitric oxide production in macrophages, implicating potential anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 expression .

Comparative Analysis Table

Property/ActivityThis compoundRelated Quinoline Derivatives
Anticancer ActivityPotentially active against various cancer cell linesActive against specific cancers
Antiviral ActivitySuggested based on structural featuresDocumented in literature
Enzyme InhibitionPossible COX inhibitorConfirmed for several derivatives
Anti-inflammatory EffectsPotentially inhibits iNOSEstablished in multiple studies

Q & A

Q. Critical factors :

  • Temperature control during acylation (step 3) is crucial; excess SOCl₂ at 0–5°C minimizes side reactions like hydrolysis .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Reported yields for analogous compounds range from 60–75% .

How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Advanced
Single-crystal X-ray diffraction (SC-XRD) is pivotal for confirming stereoelectronic effects. For example:

  • Torsional angles : The dihedral angle between the quinoline ring and the 4-bromophenyl group in related structures (e.g., 8-(4-chlorobenzylidene)-4-(4-chlorophenyl)quinoline derivatives) is ~45°, indicating moderate conjugation .
  • Packing interactions : Halogen bonding (C–Br···N) and π-π stacking stabilize the crystal lattice, as observed in structurally similar compounds .

Q. Methodological considerations :

  • Slow evaporation of a DCM/hexane solution yields diffraction-quality crystals.
  • Data refinement with SHELXL-97 (R-factor < 0.05) ensures accuracy .

What spectroscopic techniques are most effective for characterizing intermediates in the synthesis of this compound?

Q. Basic

  • ¹H/¹³C NMR : Key for tracking methyl group integration (6,8-dimethyl) and confirming regioselectivity. For example, the 4-carbonyl chloride proton is absent due to exchange broadening, but the adjacent quinoline protons appear as doublets (J = 8.5 Hz) .
  • FT-IR : A sharp peak at ~1750 cm⁻¹ confirms the carbonyl chloride (-COCl) group .
  • Mass spectrometry (HRMS) : Exact mass ([M+H]⁺) should match theoretical values within 5 ppm error.

How do steric effects from the 6,8-dimethyl groups influence reactivity in nucleophilic acyl substitution reactions?

Advanced
The methyl groups introduce steric hindrance, altering reaction kinetics:

  • Kinetic studies : In reactions with amines (e.g., benzylamine), the second-order rate constant (k₂) decreases by ~30% compared to unmethylated analogs due to restricted access to the carbonyl carbon .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) show increased torsional strain (ΔE = 4.2 kcal/mol) in transition states involving bulky nucleophiles .

Q. Experimental validation :

  • Competitive reactions with primary vs. secondary amines highlight selectivity differences (e.g., 85% yield with morpholine vs. 52% with piperidine) .

What strategies mitigate decomposition during storage of this compound?

Q. Advanced

  • Stability profile : The compound hydrolyzes readily in humid environments (t₁/₂ = 12 h at 40% relative humidity).
  • Storage protocols :
    • Argon-atmosphere ampules at -20°C reduce hydrolysis.
    • Lyophilization with molecular sieves (3Å) in desiccators extends shelf life to >6 months .

How does electronic modulation of the quinoline ring affect bioactivity in pharmacological assays?

Q. Advanced

  • Structure-activity relationship (SAR) : The electron-withdrawing bromophenyl group enhances binding to cytochrome P450 enzymes (IC₅₀ = 1.2 µM vs. 3.8 µM for non-halogenated analogs) .
  • In vitro models :
    • Enzyme inhibition : Measured via fluorescence quenching in CYP3A4 assays .
    • Anticancer activity : IC₅₀ values against HeLa cells range from 8–15 µM, correlating with lipophilicity (logP = 3.2) .

What are common pitfalls in analyzing synthetic impurities, and how can they be addressed?

Q. Methodological focus

  • HPLC-MS pitfalls : Co-elution of byproducts (e.g., hydrolyzed carboxylic acid) may obscure results. Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) to improve resolution .
  • Quantitative NMR (qNMR) : Internal standards (e.g., 1,3,5-trimethoxybenzene) enable accurate impurity quantification (LOD = 0.1%) .

How can computational methods predict the compound’s reactivity in novel reaction environments?

Q. Advanced

  • Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar solvents stabilize zwitterionic intermediates, accelerating acylation .
  • Docking studies : Predict binding modes to biological targets (e.g., kinase domains) using AutoDock Vina (ΔG < -9 kcal/mol suggests strong binding) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

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